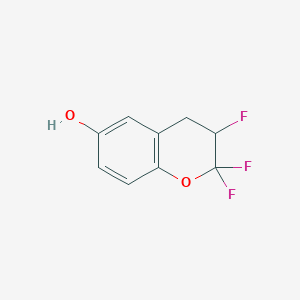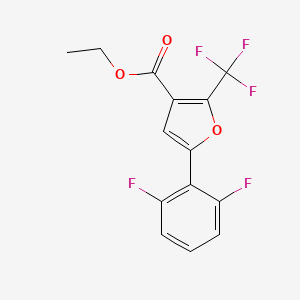
2-Chloro-4-(trifluoromethyl)mesitylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(trifluoromethyl)mesitylene, also known as CF3-Mes, is an important organofluorine compound with a wide range of applications in organic synthesis and scientific research. It is used as a reagent in organic synthesis and as a building block for the synthesis of other organofluorine compounds. CF3-Mes is also used as a catalyst in various reactions, and has been found to possess interesting properties in terms of its structure and reactivity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(trifluoromethyl)mesitylene has been used in a variety of scientific research applications, including the synthesis of novel organofluorine compounds, the synthesis of fluorinated polymers, and the study of its reactivity and structure. It has also been used in the study of the mechanism of action of certain enzymes, and as a model compound for the development of new catalysts.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene is not fully understood, but it is believed to involve a combination of electron-withdrawing and electron-donating effects. Electron-withdrawing effects are caused by the presence of the trifluoromethyl group, which withdraws electrons from the mesitylene ring, resulting in increased reactivity and altered reactivity patterns. Electron-donating effects, on the other hand, are caused by the presence of the chlorine atom, which donates electrons to the mesitylene ring, resulting in decreased reactivity and altered reactivity patterns.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(trifluoromethyl)mesitylene are not well-understood, but it is believed to be relatively non-toxic. It has been shown to have minimal effects on the human body, and it is not believed to be a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(trifluoromethyl)mesitylene has several advantages for use in lab experiments. It is relatively non-toxic, so it is safe to handle and store. It is also relatively inexpensive and easy to obtain. Additionally, its reactivity is relatively easy to control, making it well-suited for use in a variety of synthetic reactions. However, it does have some limitations. It is not soluble in water, so it must be handled and stored in anhydrous conditions. Additionally, it is highly reactive and can react with other compounds, so it must be handled carefully.
Zukünftige Richtungen
The potential future directions for 2-Chloro-4-(trifluoromethyl)mesitylene are numerous. It could be used to synthesize novel organofluorine compounds, as well as to develop new catalysts and study the mechanism of action of certain enzymes. It could also be used in the synthesis of fluorinated polymers and in the study of its structure and reactivity. Additionally, it could be used to develop new methods for the synthesis of other organofluorine compounds.
Synthesemethoden
2-Chloro-4-(trifluoromethyl)mesitylene can be synthesized using a variety of methods, including the reaction of mesitylene with trifluoromethanesulfonic anhydride (TFMS) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds by the addition of the TFMS to the mesitylene ring, followed by the substitution of the chlorine atom for the hydrogen atom. The product is then isolated and purified by distillation or chromatography.
Eigenschaften
IUPAC Name |
2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVMVFBFJNSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)mesitylene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)




![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6312590.png)
![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

